molecular formula C13H10ClN5 B6436615 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549019-13-6

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B6436615
CAS No.: 2549019-13-6
M. Wt: 271.70 g/mol
InChI Key: ATVKDVMXJFCNMH-UHFFFAOYSA-N
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Description

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a chemical compound with the empirical formula C5H6ClN3 . It is a derivative of pyrimidinamine, which is a key structural component of a variety of important biological molecules . Pyrimidinamine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring linked to a quinazoline ring. The pyrimidine ring contains nitrogen atoms at positions 1 and 3, while the quinazoline ring contains nitrogen atoms at positions 1 and 3 and a chlorine atom at position 6 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 143.57, a solid form, and a melting point of 138-142 °C . It is also worth noting that the compound has a SMILES string representation of CNc1cc (Cl)ncn1 .

Properties

IUPAC Name

6-chloro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVKDVMXJFCNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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